molecular formula C23H26N4O4S2 B2860672 3,4-diethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896033-20-8

3,4-diethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2860672
CAS RN: 896033-20-8
M. Wt: 486.61
InChI Key: AESATPAHXFFXPU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a thiadiazole group, an ethoxy group, and a phenethylamino group. Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . Ethoxy groups are alkoxy groups derived from ethyl alcohol, and phenethylamine is a basic compound that consists of a benzene ring and an ethylamine group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the various functional groups attached at different positions on the benzene ring. The exact structure would depend on the positions of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides include being solid at room temperature, having a high melting point, and being soluble in common organic solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Research in the field of heterocyclic chemistry, particularly involving thiadiazole derivatives, is a significant area where similar compounds are explored for their potential applications. For example, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have shown these compounds to possess anti-inflammatory and analgesic properties, indicating their potential in drug development (Abu‐Hashem et al., 2020).

Photodynamic Therapy and Photosensitizers

Compounds structurally related to the one have also been explored in the context of photodynamic therapy (PDT). A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated these compounds' effectiveness as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield. This suggests potential applications in cancer treatment through PDT (Pişkin et al., 2020).

Nematicidal Activity

Another research area is the design and synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which have shown promising nematicidal activity. This indicates potential agricultural applications, particularly in pest management (Liu et al., 2022).

Antimicrobial Activities

The synthesis and characterization of new sulfonyl, 4-chlorophenoxy benzene, and dibenzoazepine substituted benzamides, which exhibited significant antibacterial and antifungal activities, highlight the potential of such compounds in developing new antimicrobial agents (Priya et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing, using in a well-ventilated area, and avoiding contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s being developed as a drug, future studies could involve clinical trials to test its safety and efficacy .

properties

IUPAC Name

3,4-diethoxy-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-3-30-18-11-10-17(14-19(18)31-4-2)21(29)25-22-26-27-23(33-22)32-15-20(28)24-13-12-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESATPAHXFFXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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